Dipropyl pyridine-3,5-dicarboxylate

Description

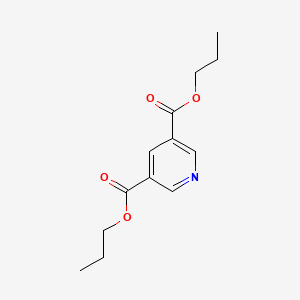

Dipropyl pyridine-3,5-dicarboxylate is an organic compound featuring a pyridine ring substituted with two propyl ester groups at the 3- and 5-positions. These derivatives are often intermediates or active ingredients in calcium channel blockers, such as benidipine and its impurities . The ester groups and substituents on the pyridine ring significantly influence their physicochemical properties, stability, and pharmacological activity.

Properties

CAS No. |

39891-44-6 |

|---|---|

Molecular Formula |

C13H17NO4 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

dipropyl pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C13H17NO4/c1-3-5-17-12(15)10-7-11(9-14-8-10)13(16)18-6-4-2/h7-9H,3-6H2,1-2H3 |

InChI Key |

ZNNKQZCHFVLTNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC(=CN=C1)C(=O)OCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipropyl 3,5-pyridinedicarboxylate typically involves the esterification of 3,5-pyridinedicarboxylic acid with propanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

3,5-Pyridinedicarboxylic acid+2PropanolH2SO4Dipropyl 3,5-pyridinedicarboxylate+2H2O

Industrial Production Methods: On an industrial scale, the production of dipropyl 3,5-pyridinedicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Types of Reactions:

Oxidation: Dipropyl 3,5-pyridinedicarboxylate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: 3,5-Pyridinedicarboxylic acid.

Reduction: Dipropyl 3,5-pyridinedicarbinol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dipropyl 3,5-pyridinedicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Medicine: Research into its potential therapeutic applications, such as in drug delivery systems, is ongoing.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of dipropyl 3,5-pyridinedicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing the active pyridine derivative, which can then interact with biological targets. The pathways involved may include binding to active sites on enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Key Observations :

- Ester Group Impact : Bulky ester groups (e.g., benzylpiperidinyl in Ben-ox) enhance lipid solubility and bioavailability in pharmaceuticals, while smaller esters (methyl, ethyl) are typically intermediates .

- Substituent Effects : Nitrophenyl or fluorophenyl groups at the 4-position (e.g., in benidipine derivatives) improve binding to calcium channels .

- Positional Isomerism : Dipropyl pyridine-2,5-dicarboxylate (CAS 136-45-8) demonstrates that ester positioning alters physicochemical properties; the 2,5-isomer has a density of 1.115 g/cm³ and is used as a repellent, whereas 3,5-isomers are more common in drug design .

Biological Activity

Dipropyl pyridine-3,5-dicarboxylate (DPPC) is an organic compound with significant potential in various biological applications. This article examines its biological activity, mechanisms of action, and relevant research findings.

This compound is a pyridine derivative characterized by the presence of two carboxylate groups and two propyl ester functionalities. Its molecular formula is with a molecular weight of approximately 255.29 g/mol. The compound is primarily utilized in biochemical research and synthetic organic chemistry.

The biological activity of DPPC is largely attributed to its ability to interact with various enzymes and receptors. The ester groups in DPPC can undergo hydrolysis, releasing active pyridine derivatives that can modulate biological pathways. Notably, DPPC has been studied for its interactions with:

- ADP-ribosyl cyclase : This enzyme synthesizes cyclic ADP-ribose, a second messenger involved in calcium signaling and insulin secretion .

- Interleukin-8 : DPPC may influence immune responses by modulating cell adhesion processes involving leukocyte-endothelial interactions .

- Cytochrome P450 enzymes : These enzymes are crucial for drug metabolism, and DPPC's interaction may affect the pharmacokinetics of various therapeutic agents .

Binding/Activity Constants

The following table summarizes key binding constants related to the biological activity of DPPC:

| Target Enzyme/Protein | Binding Constant (AC50) | Assay Type | Source |

|---|---|---|---|

| ADP-ribosyl cyclase (CD38) | 1.48 µM | BioSeek | |

| Interleukin-8 (VCAM1) | 4.44 µM | BioSeek | |

| Cytochrome P450 2C19 | 5.41 µM | Novascreen |

Study on Enzyme Interactions

A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. The results indicated that DPPC acts as a competitive inhibitor for certain cytochrome P450 enzymes, which suggests its potential role in drug-drug interactions and metabolic modulation .

Metabolomics Research

In a comparative metabolomics study, researchers assessed the impact of DPPC on plant metabolic profiles under stress conditions. The results demonstrated that DPPC treatment led to significant alterations in phenolic compounds, suggesting its role in enhancing stress resistance through modulation of secondary metabolism .

Applications in Research and Industry

This compound has several applications across different fields:

- Biochemistry : Used as a building block for synthesizing complex organic molecules and studying enzyme interactions.

- Pharmaceuticals : Investigated for potential therapeutic applications, including drug delivery systems and as a ligand in biochemical assays.

- Agriculture : Explored as an intermediate in the synthesis of agrochemicals due to its biological activity .

Q & A

Q. What are the established synthetic routes for dipropyl pyridine-3,5-dicarboxylate and its derivatives?

The synthesis of pyridinedicarboxylate derivatives often involves multi-step reactions, such as the Hantzsch dihydropyridine synthesis. For example, ethyl acetoacetate, aldehydes, and ammonium acetate can be condensed under reflux in ethanol to form dihydropyridine intermediates, which are subsequently oxidized and esterified. Similar methodologies have been adapted for substituted pyridine-3,5-dicarboxylates, where propyl ester groups are introduced via nucleophilic substitution or transesterification . Key challenges include optimizing reaction conditions (e.g., solvent, temperature) to avoid side products like regioisomers.

Q. How is the structural integrity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, with ester carbonyl signals typically appearing at 165–170 ppm.

- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm) and pyridine C=N (~1600 cm) confirm functional groups.

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and stereochemistry. For example, monoclinic crystal systems (e.g., space group ) with unit cell parameters have been reported for related compounds .

Q. What spectroscopic techniques are critical for characterizing substituent effects in pyridinedicarboxylates?

- UV-Vis Spectroscopy : Monitors electronic transitions influenced by substituents (e.g., electron-withdrawing groups shift absorption maxima).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

- Solid-State NMR : Probes crystallinity and hydrogen bonding in polymorphic forms .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structures of this compound derivatives?

Common issues include:

- Disorder in Alkyl Chains : Propyl groups may exhibit positional disorder, requiring constrained refinement in SHELXL .

- Twinning : Twinned crystals (e.g., by pseudo-merohedral twinning) complicate data integration. Strategies include using the TWINABS tool or alternative space groups.

- Low Data Resolution : High mosaicity or weak diffraction (common with flexible esters) necessitates synchrotron radiation or cryocooling .

Q. How can computational methods predict the reactivity and pharmacological potential of this compound?

- DFT Calculations : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Docking : Screen against targets like ion channels or enzymes (e.g., calcium channel blockers) to hypothesize structure-activity relationships (SAR) .

- MD Simulations : Assess stability in lipid bilayers for bioavailability studies .

Q. What are the unexplored pharmacological applications of pyridinedicarboxylates, and how can they be investigated?

While dihydropyridine analogs are known for cardiovascular activity, this compound’s potential remains understudied. Methodologies include:

Q. How can pyridinedicarboxylates be utilized in materials science, such as metal-organic frameworks (MOFs)?

The carboxylate groups in pyridinedicarboxylates act as bridging ligands for metal ions. For example:

- Luminescent MOFs : Nd(III) complexes with pyridine-3,5-dicarboxylate exhibit near-IR emission for biosensing .

- Gas Storage : Tuning pore size via substituents (e.g., propyl vs. methyl groups) enhances CO adsorption capacity .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.